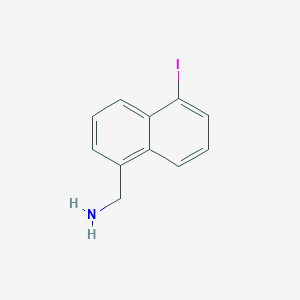![molecular formula C16H10N2S2 B11840958 2-(Quinolin-2-ylthio)benzo[d]thiazole CAS No. 119993-80-5](/img/structure/B11840958.png)
2-(Quinolin-2-ylthio)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-2-ylthio)benzo[d]thiazole is a heterocyclic compound that combines the structural features of quinoline and benzothiazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.
Preparation Methods
The synthesis of 2-(Quinolin-2-ylthio)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole-2-thiol with quinoline derivatives. One common method includes the use of 2-bromo-1-substituted-phenylethan-1-one, which reacts with benzo[d]thiazole-2-thiol under microwave irradiation to afford the final product with excellent yields . Other synthetic pathways may involve diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and one-pot multicomponent reactions .
Chemical Reactions Analysis
2-(Quinolin-2-ylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or benzothiazole rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as a quorum sensing inhibitor, which can disrupt bacterial communication and reduce virulence
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-ylthio)benzo[d]thiazole involves its interaction with molecular targets in biological systems. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, preventing the normal signaling processes that regulate virulence and biofilm formation . This interaction disrupts the communication pathways, leading to reduced pathogenicity without directly killing the bacteria, which may help in reducing the development of resistance .
Comparison with Similar Compounds
2-(Quinolin-2-ylthio)benzo[d]thiazole can be compared with other heterocyclic compounds that possess similar structural features and biological activities. Some similar compounds include:
Benzo[d]thiazole-2-thiol: Shares the benzothiazole core and exhibits similar quorum sensing inhibitory activities.
Quinoline-2-thiol: Contains the quinoline moiety and is also studied for its antimicrobial properties.
2-Phenylbenzothiazole:
The uniqueness of this compound lies in its combined structural features of quinoline and benzothiazole, which confer specific biological activities and chemical reactivity that are not observed in the individual components .
Properties
CAS No. |
119993-80-5 |
|---|---|
Molecular Formula |
C16H10N2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-quinolin-2-ylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C16H10N2S2/c1-2-6-12-11(5-1)9-10-15(17-12)20-16-18-13-7-3-4-8-14(13)19-16/h1-10H |
InChI Key |
KJQOUOSLEOQLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Iodoimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11840880.png)







![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)


